molecular formula C14H10N2O2S B2659452 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one CAS No. 40598-93-4

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one

Cat. No. B2659452
CAS RN: 40598-93-4
M. Wt: 270.31
InChI Key: QTHQCKXCYPEECX-UHFFFAOYSA-N
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Description

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one, also known as OTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OTQ belongs to the quinoxaline family of compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Anticancer Properties

Quinoxaline derivatives have garnered attention due to their potential as anticancer agents. This compound’s structural features, including the quinoxaline core and the thiophene moiety, contribute to its bioactivity. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity, apoptosis induction, and inhibition of tumor growth. Further investigations into its mechanism of action and selectivity against specific cancer types are ongoing .

Antimicrobial Activity

The presence of the thiophene group in this compound suggests possible antimicrobial properties. Studies have evaluated its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers investigate its mode of action, potential synergies with existing antibiotics, and safety profiles for clinical use .

Neuroprotective Effects

Quinoxalines have shown promise in neuroprotection. This compound’s ability to modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival makes it relevant in treating neurodegenerative diseases. Researchers explore its potential in Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .

Anti-inflammatory Applications

Inflammation plays a crucial role in various diseases. The compound’s anti-inflammatory properties have been studied in animal models and cell cultures. Researchers investigate its impact on inflammatory pathways, cytokine production, and tissue damage. Potential applications include rheumatoid arthritis, inflammatory bowel diseases, and dermatological conditions .

Photophysical Properties

The chromophoric nature of this compound makes it interesting for optoelectronic applications. Researchers explore its absorption and emission spectra, quantum yield, and fluorescence properties. Potential uses include organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .

Metal Ion Chelation

The quinoxaline scaffold can act as a ligand for metal ions. Researchers investigate its chelating properties, stability constants, and selectivity toward specific metals. Applications include environmental remediation, catalysis, and metal-based drug design .

properties

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQCKXCYPEECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one
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3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one
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3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one

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